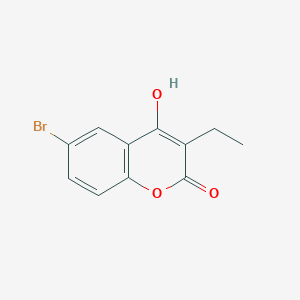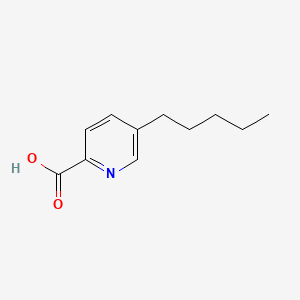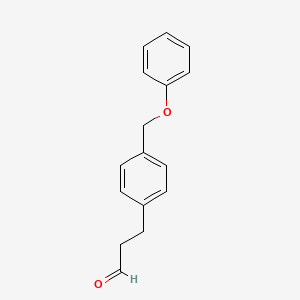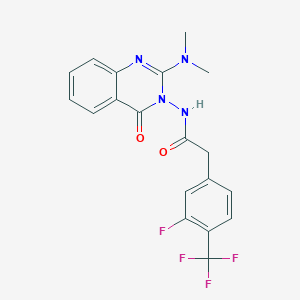
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反应分析
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
Amides: Formed by the reaction of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
科学研究应用
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.
3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.
4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.
属性
CAS 编号 |
57658-62-5 |
|---|---|
分子式 |
C7H6ClNO2 |
分子量 |
171.58 g/mol |
IUPAC 名称 |
6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |
InChI 键 |
NFCOMSWTXXJUQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CN1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)


![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

